molecular formula C16H19BrN2O B275849 N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine

N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine

Cat. No. B275849
M. Wt: 335.24 g/mol
InChI Key: KLKZIWOCGMBFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine, commonly known as BRD-7929, is a small molecule drug used in scientific research. It is a potent inhibitor of protein-protein interactions and has shown promising results in preclinical studies.

Mechanism of Action

BRD-7929 inhibits protein-protein interactions by binding to the acetyl-lysine binding pocket of bromodomains. This prevents the interaction between bromodomains and acetylated lysine residues, which are important for gene transcription and other cellular processes. By inhibiting these interactions, BRD-7929 can modulate gene expression and potentially treat diseases associated with dysregulated gene expression.
Biochemical and Physiological Effects
BRD-7929 has been shown to have a potent inhibitory effect on bromodomain-containing proteins. It has been tested in various cellular and animal models and has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. However, more research is needed to fully understand the biochemical and physiological effects of BRD-7929.

Advantages and Limitations for Lab Experiments

One advantage of BRD-7929 is its potency and specificity for bromodomains. It has been shown to be effective in inhibiting bromodomain-containing proteins at low concentrations. However, one limitation is its solubility, which can make it difficult to use in certain assays. Additionally, more research is needed to fully understand the off-target effects of BRD-7929.

Future Directions

There are several future directions for research on BRD-7929. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Preclinical studies have shown promising results, and more research is needed to determine its efficacy in humans. Another area of interest is the development of more potent and selective inhibitors of bromodomains. BRD-7929 has served as a starting point for the development of other inhibitors, and further optimization could lead to more effective treatments for diseases associated with dysregulated gene expression.

Synthesis Methods

The synthesis of BRD-7929 involves several steps. The starting material is 5-bromo-2-hydroxybenzaldehyde, which is reacted with 3-pyridinemethanol to form the intermediate compound. The intermediate is then reacted with 1-bromo-3-chloropropane to form the final product, BRD-7929. The synthesis method has been optimized to produce high yields of the final product with good purity.

Scientific Research Applications

BRD-7929 has been used in scientific research to study protein-protein interactions. It has shown promising results in inhibiting the interactions between bromodomains and acetylated lysine residues. Bromodomains are protein domains that bind to acetylated lysine residues, and their dysregulation has been implicated in various diseases, including cancer and inflammation. BRD-7929 has the potential to be used as a therapeutic agent for these diseases.

properties

Molecular Formula

C16H19BrN2O

Molecular Weight

335.24 g/mol

IUPAC Name

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C16H19BrN2O/c1-2-7-18-11-14-9-15(17)5-6-16(14)20-12-13-4-3-8-19-10-13/h3-6,8-10,18H,2,7,11-12H2,1H3

InChI Key

KLKZIWOCGMBFML-UHFFFAOYSA-N

SMILES

CCCNCC1=C(C=CC(=C1)Br)OCC2=CN=CC=C2

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Br)OCC2=CN=CC=C2

Origin of Product

United States

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